disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate
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Overview
Description
Disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, phosphate, and oxolan rings. Its unique configuration makes it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the oxolan ring, followed by the introduction of the phosphate group through phosphorylation reactions. The final steps involve the addition of the disodium salt to stabilize the compound. Reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to scale up the production process. Quality control measures are crucial to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to alter its functional groups, such as converting ketones to alcohols.
Substitution: Functional groups within the compound can be substituted with other groups, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols
Scientific Research Applications
Disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its therapeutic potential in treating certain diseases and as a component in drug formulations.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The phosphate groups play a crucial role in these interactions, often acting as key binding sites. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Properties
Molecular Formula |
C16H24N2Na2O15P2 |
---|---|
Molecular Weight |
592.29 g/mol |
IUPAC Name |
disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate |
InChI |
InChI=1S/C16H26N2O15P2.2Na/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15;;/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24);;/q;2*+1/p-2/t7-,8-,9+,10+,11-,12+,13+,15+;;/m0../s1 |
InChI Key |
QEUPXBDYSWMXJF-NAIDCLSWSA-L |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O.[Na+].[Na+] |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
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